Cas no 1702724-03-5 (3-methoxypyrrolidine-1-carboximidamide)

3-methoxypyrrolidine-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinecarboximidamide, 3-methoxy-
- 3-Methoxypyrrolidine-1-carboximidamide
- 3-methoxypyrrolidine-1-carboximidamide
-
- Inchi: 1S/C6H13N3O/c1-10-5-2-3-9(4-5)6(7)8/h5H,2-4H2,1H3,(H3,7,8)
- InChI Key: NLXVVYPBHNPKSN-UHFFFAOYSA-N
- SMILES: N1(C(N)=N)CCC(OC)C1
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 215.0±50.0 °C(Predicted)
- pka: 14.28±0.40(Predicted)
3-methoxypyrrolidine-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4982-0.25g |
3-methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4982-0.5g |
3-methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | M233111-100mg |
3-Methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M233111-500mg |
3-Methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-4982-2.5g |
3-methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-4982-5g |
3-methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-4982-10g |
3-methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | M233111-1g |
3-Methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-4982-1g |
3-methoxypyrrolidine-1-carboximidamide |
1702724-03-5 | 95%+ | 1g |
$401.0 | 2023-09-07 |
3-methoxypyrrolidine-1-carboximidamide Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
Additional information on 3-methoxypyrrolidine-1-carboximidamide
Introduction to 3-methoxypyrrolidine-1-carboximidamide (CAS No. 1702724-03-5)
3-methoxypyrrolidine-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1702724-03-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The presence of both a methoxy group and a carboximidamide moiety makes it a versatile scaffold for designing novel bioactive molecules.
The compound belongs to the broader category of pyrrolidine derivatives, which are widely recognized for their role in various biological processes and pharmacological activities. Pyrrolidine scaffolds are commonly found in natural products and synthetic drugs, exhibiting properties such as analgesic, anti-inflammatory, and neuroprotective effects. The incorporation of a methoxy group into the pyrrolidine ring enhances its lipophilicity and metabolic stability, making it an attractive candidate for further chemical modifications.
The carboximidamide functional group in 3-methoxypyrrolidine-1-carboximidamide introduces a polar moiety that can participate in hydrogen bonding interactions, which is crucial for binding to biological targets. This feature has been exploited in the development of enzyme inhibitors and receptor modulators. The compound’s ability to act as a hinge binder or an allosteric modulator makes it particularly interesting for medicinal chemists seeking to design molecules with high specificity and affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-methoxypyrrolidine-1-carboximidamide with various biological targets. Studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders. Additionally, its structural framework allows for modifications that could enhance its pharmacokinetic properties, such as solubility and bioavailability.
In the context of drug development, 3-methoxypyrrolidine-1-carboximidamide has been explored as a precursor for more complex derivatives. Researchers have synthesized analogs by introducing additional functional groups or altering the substitution pattern on the pyrrolidine ring. These derivatives have shown promise in preclinical studies, demonstrating efficacy against a range of therapeutic targets. The compound’s versatility underscores its importance as a building block in synthetic organic chemistry.
The synthesis of 3-methoxypyrrolidine-1-carboximidamide involves multi-step organic reactions, often starting from commercially available pyrrolidine derivatives. Key steps include methoxylation at the 3-position of the pyrrolidine ring followed by formation of the carboximidamide moiety. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production feasible. Such synthetic developments are critical for enabling further exploration of this compound’s pharmacological potential.
One of the most compelling aspects of 3-methoxypyrrolidine-1-carboximidamide is its potential in addressing unmet medical needs. Ongoing research is focused on identifying new therapeutic applications by leveraging its structural features. For instance, studies have hinted at its role in modulating inflammatory pathways, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease. The compound’s ability to interact with multiple biological targets makes it a valuable asset in drug discovery pipelines.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like 3-methoxypyrrolidine-1-carboximidamide. By systematically testing large libraries of compounds against biological assays, researchers can rapidly determine their efficacy and selectivity. This approach has led to several promising candidates that are now undergoing further optimization. The combination of traditional synthetic chemistry with modern screening techniques ensures that compounds like this one are thoroughly evaluated before moving into clinical development.
Regulatory considerations also play a crucial role in the progression of 3-methoxypyrrolidine-1-carboximidamide from laboratory research to clinical use. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy. Researchers must navigate complex regulatory landscapes while conducting preclinical studies and clinical trials, which can be time-consuming but are necessary for bringing new treatments to patients.
In conclusion, 3-methoxypyrrolidine-1-carboximidamide (CAS No. 1702724-03-5) represents a promising area of research in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activities, make it an attractive candidate for further exploration. As synthetic methods improve and computational tools become more sophisticated, the future looks bright for harnessing this compound’s potential in developing novel therapeutics that address critical unmet medical needs.
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